molecular formula C18H16Cl2N2O2 B5035110 N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B5035110
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: DQVVFIOGEHNIEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in regulating a range of physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. The discovery of DPCPX has provided researchers with a powerful tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.

Wirkmechanismus

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and blocks the action of adenosine. The adenosine A1 receptor is coupled to a G protein, which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide prevents the inhibition of adenylate cyclase and increases the production of cAMP.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It also reduces the release of glutamate and GABA, two important neurotransmitters involved in synaptic transmission. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuronal excitability and regulate synaptic plasticity. It has also been shown to reduce the activity of the sympathetic nervous system and lower blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. It is also a potent antagonist, which means that relatively low concentrations can be used to achieve a maximal effect. However, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research involving N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in various neurological and psychiatric conditions. For example, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy, which suggests that it may have potential as a treatment for this condition. Another area of interest is the role of the adenosine A1 receptor in pain perception. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models, which suggests that it may have potential as a treatment for chronic pain. Finally, there is interest in the development of new adenosine A1 receptor antagonists with improved pharmacokinetic properties, such as longer half-lives and better solubility, which would make them more useful as research tools and potential therapeutics.

Synthesemethoden

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide was first synthesized by researchers at Bristol-Myers Squibb in the early 1990s. The synthesis involves the reaction of 2,3-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with pyrrolidine-2,5-dione in the presence of a base to form N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have a range of effects, including modulating neurotransmitter release, reducing neuronal excitability, and regulating synaptic plasticity. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of the adenosine A1 receptor in sleep regulation, pain perception, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVVFIOGEHNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.